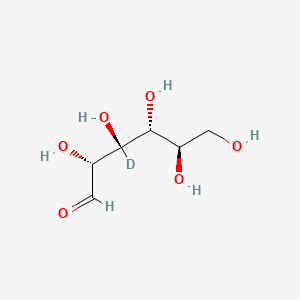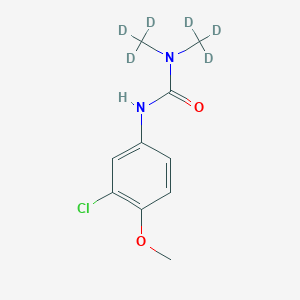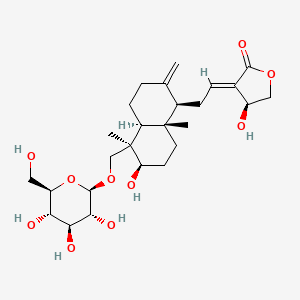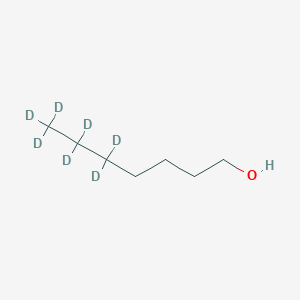
H-L-Lys(N3-Gly)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“H-L-Lys(N3-Gly)-OH” is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds. This particular compound includes lysine and glycine residues, with an azide group attached to the lysine side chain. Peptides like this are often used in biochemical research and have various applications in medicine and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “H-L-Lys(N3-Gly)-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The azide group can be introduced through specific reagents and conditions that modify the lysine residue.
Industrial Production Methods
Industrial production of peptides often involves automated synthesizers that can handle large-scale synthesis. The process includes:
- Coupling reactions to add amino acids.
- Deprotection steps to remove protecting groups.
- Cleavage from the resin and purification using techniques like high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Oxidation: The azide group can undergo oxidation reactions.
Reduction: The azide group can be reduced to an amine.
Substitution: The azide group can participate in substitution reactions, such as click chemistry.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide.
Reduction: Reagents like triphenylphosphine.
Substitution: Copper(I) catalysts for click chemistry.
Major Products
Oxidation: Oxidized derivatives of the peptide.
Reduction: Amine derivatives.
Substitution: Triazole-containing peptides from click chemistry.
科学的研究の応用
Chemistry
- Used as a building block in the synthesis of more complex peptides and proteins.
- Employed in click chemistry for bioconjugation.
Biology
- Studied for its interactions with biological molecules.
- Used in the development of peptide-based drugs.
Medicine
- Potential applications in drug delivery systems.
- Investigated for its therapeutic properties.
Industry
- Utilized in the production of peptide-based materials.
- Applied in the development of biosensors.
作用機序
The mechanism of action of “H-L-Lys(N3-Gly)-OH” depends on its specific application. In general, peptides can interact with various molecular targets, including enzymes, receptors, and other proteins. The azide group can be used for bioconjugation, allowing the peptide to be linked to other molecules for targeted delivery or imaging.
類似化合物との比較
Similar Compounds
H-L-Lys(N3)-OH: A similar peptide without the glycine residue.
H-L-Lys-Gly-OH: A similar peptide without the azide group.
H-L-Lys(N3-Ala)-OH: A similar peptide with alanine instead of glycine.
Uniqueness
“H-L-Lys(N3-Gly)-OH” is unique due to the presence of both the azide group and the glycine residue. This combination allows for specific chemical modifications and interactions that are not possible with other similar compounds.
特性
分子式 |
C8H15N5O3 |
|---|---|
分子量 |
229.24 g/mol |
IUPAC名 |
(2S)-2-amino-6-[(2-azidoacetyl)amino]hexanoic acid |
InChI |
InChI=1S/C8H15N5O3/c9-6(8(15)16)3-1-2-4-11-7(14)5-12-13-10/h6H,1-5,9H2,(H,11,14)(H,15,16)/t6-/m0/s1 |
InChIキー |
JHBRZAKVPNZDFK-LURJTMIESA-N |
異性体SMILES |
C(CCNC(=O)CN=[N+]=[N-])C[C@@H](C(=O)O)N |
正規SMILES |
C(CCNC(=O)CN=[N+]=[N-])CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-bromo-1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12401426.png)

![N-[1-[(2R,3S,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12401432.png)
![[dideuterio-(2,3,3-trideuteriooxiran-2-yl)methyl] (Z)-octadec-9-enoate](/img/structure/B12401437.png)





![13,13,14,14,15,15,16,16,16-nonadeuterio-N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]hexadecanamide](/img/structure/B12401470.png)

![N-[5-[[1-[6-[[2-(3-butoxyphenyl)acetyl]amino]pyridazin-3-yl]piperidin-4-yl]amino]-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B12401479.png)


